Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate
Description
Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate is a picolinic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a chlorine atom at the 3-position of the pyridine ring, with an ethyl ester at the carboxylate moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where Boc protection ensures stability during multi-step reactions. Its structural attributes—such as the electron-withdrawing chlorine and the bulky Boc group—influence reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
ethyl 3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-5-19-11(17)10-9(14)6-8(7-15-10)16-12(18)20-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNKJGSIEODENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)NC(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626076 | |
| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275383-97-6 | |
| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or other basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (acetonitrile, dichloromethane), catalysts (palladium, copper).
Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.
Hydrolysis: Sodium hydroxide, water, ethanol.
Major Products Formed
Substitution: Various substituted picolinates depending on the nucleophile used.
Deprotection: 5-amino-3-chloropicolinic acid.
Hydrolysis: 5-((tert-butoxycarbonyl)amino)-3-chloropicolinic acid.
Scientific Research Applications
Organic Synthesis
Intermediate in Complex Molecule Synthesis
Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate serves as a crucial intermediate in the synthesis of various complex organic molecules. It is employed in the preparation of heterocyclic compounds and other pharmaceuticals due to its ability to undergo diverse chemical reactions such as substitution, esterification, and deprotection.
Reactions Involving the Compound
The compound can participate in several types of reactions:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Deprotection Reactions : The Boc group can be removed using strong acids, facilitating further functionalization.
- Ester Hydrolysis : The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which is useful for further transformations .
Medicinal Chemistry
Potential Drug Development
Research has highlighted the potential of this compound in drug development, particularly for anti-cancer and anti-inflammatory agents. Its structure allows it to interact with specific biological targets, making it a candidate for further investigation as a therapeutic agent.
Case Studies
- Inhibition of MALT1 : This compound has been studied for its ability to inhibit MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which is crucial in immune signaling pathways linked to lymphomas and solid tumors. In vitro studies indicate that it may enhance antitumor effects when combined with other chemotherapeutic agents .
- Enzyme Interaction Studies : this compound has been utilized in studies focusing on enzyme inhibitors and receptor ligands, demonstrating its relevance in biological research.
Agricultural and Industrial Applications
Beyond its use in medicinal chemistry, this compound finds applications in the production of agrochemicals and specialty chemicals. Its ability to serve as an intermediate allows for the development of various agricultural products that may enhance crop protection and yield.
Mechanism of Action
The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The tert-butoxycarbonyl group provides stability and protection during synthesis, while the chlorine atom and picolinic acid core contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Structural Analogues in the Picolinate Family
The following table summarizes key structural and functional differences between Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate and related compounds:
Key Differences and Implications
- Core Structure: The target compound’s pyridine ring contrasts with pyrimidine (e.g., compound 10 in ) or quinoline derivatives (e.g., compound ), affecting electronic properties and binding interactions.
- Substituent Patterns: The Boc group at position 5 distinguishes it from analogues like Ethyl 4-amino-3,5,6-trichloropicolinate (similarity score 0.98 ), which lacks protection and has additional chlorines. The Boc group enables controlled deprotection for further functionalization, critical in drug synthesis.
- Chlorine Effects : A single chlorine at position 3 (target compound) vs. multiple chlorines (e.g., 3,5,6-Cl in compounds ) alters lipophilicity and reactivity. Multi-chlorinated analogues are often associated with herbicidal activity, while the target compound’s design favors medicinal chemistry applications.
- Ester Moieties : Ethyl esters (target compound) vs. methyl or butyl esters (e.g., ) influence metabolic stability and solubility.
Biological Activity
Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and immunology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The compound features a chlorinated picolinate structure, which is known to interact with various biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein interactions involved in cancer progression. Notably, it has been studied as a potential inhibitor of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a crucial role in immune signaling pathways.
Key Mechanisms:
- Inhibition of MALT1 Activity : The compound has shown promise in inhibiting MALT1's proteolytic activity, which is essential for the activation of NF-kB signaling pathways linked to various lymphomas and solid tumors .
- Antitumor Effects : In vitro studies indicate that this compound may enhance the antitumor effects when combined with other chemotherapeutic agents .
Table 1: Summary of Biological Activities
Case Study 1: MALT1 Inhibition in Lymphoma Models
A study evaluated the effectiveness of this compound in mouse models of lymphoma. The results demonstrated a reduction in tumor size and prolonged survival rates, suggesting its potential as a therapeutic agent against hematological malignancies .
Case Study 2: Combination Therapy
In another study, researchers investigated the compound's effects when combined with standard chemotherapy drugs. The findings indicated that this combination led to a synergistic effect, significantly enhancing cell death in non-small cell lung cancer (NSCLC) lines compared to monotherapy .
Pharmacological Profile
The pharmacokinetics and pharmacodynamics of this compound have been assessed through various studies. It is noted for its favorable absorption characteristics and ability to penetrate cellular membranes effectively, which is crucial for its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
